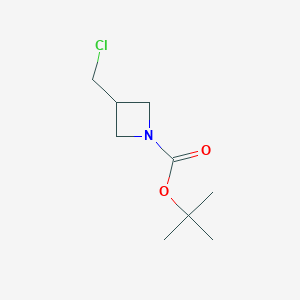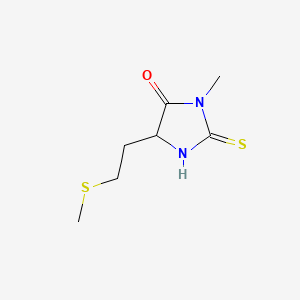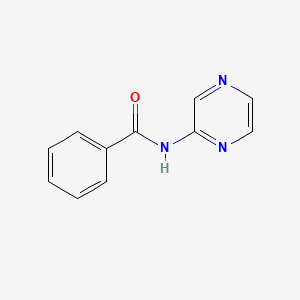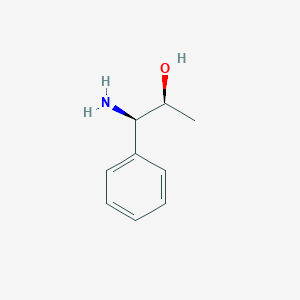![molecular formula C16H16N2O4 B3332248 [Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid CAS No. 880391-37-7](/img/structure/B3332248.png)
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid
Descripción general
Descripción
“[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid” is a compound that contains a pyrrole ring system. Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . The compound has a molecular weight of 243.26 .
Synthesis Analysis
The synthesis of similar compounds involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione. An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .Molecular Structure Analysis
The molecular structure of “[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid” includes a benzoyl group, a formyl group, and a dimethyl-pyrrol group. The InChI code for the compound is 1S/C14H13NO3/c1-9-6-12 (8-16)10 (2)15 (9)13-5-3-4-11 (7-13)14 (17)18/h3-8H,1-2H3, (H,17,18) .Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse due to the versatility of the pyrrole ring system. The Paal–Knorr reaction is one such example used in the synthesis of these compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.26 and a melting point of 198-200°C . It is a powder at room temperature .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[benzoyl-(3-formyl-2,5-dimethylpyrrol-1-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-14(10-19)12(2)18(11)17(9-15(20)21)16(22)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVNMMSFDFWMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N(CC(=O)O)C(=O)C2=CC=CC=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)
![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)


![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)
![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)


![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3332261.png)